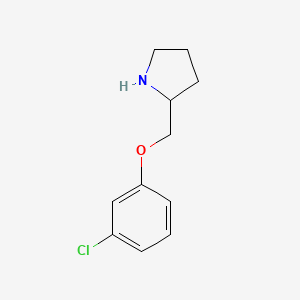

2-(3-Chlorophenoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-[(3-chlorophenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10/h1,3,5,7,10,13H,2,4,6,8H2 |

InChI Key |

BCJVYIXLRDWAFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)COC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Synthesis and Transformations of 2 3 Chlorophenoxymethyl Pyrrolidine

Elucidation of Reaction Mechanisms for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with 1,3-dipolar cycloaddition reactions of azomethine ylides being a particularly versatile method. rsc.orgnih.gov These reactions allow for the direct formation of the five-membered ring with control over multiple stereocenters. acs.org

Analysis of Transition States and Intermediates (e.g., Iminium Activation, Ylide Formation)

The formation of the pyrrolidine ring often proceeds through key intermediates such as iminium ions and azomethine ylides. acs.org Iminium ion activation, which can be catalyzed by secondary amines like pyrrolidine, facilitates the formation of N-sulfinyl or N-sulfonyl imines, crucial precursors for subsequent cyclization reactions. researchgate.net Theoretical and experimental studies have shown that pyrrolidine can catalyze these reactions by liberating the hydrochloride of hydroxylamine (B1172632) and activating the system via an iminium ion. researchgate.net

Azomethine ylides are highly reactive 1,3-dipoles that readily undergo cycloaddition with dipolarophiles to furnish pyrrolidines. acs.orgunife.itnih.gov These ylides can be generated from the activation of imine or iminium ion species. acs.orgnih.gov Mechanistic studies, including computational investigations, have shed light on the transition states of these cycloaddition reactions. acs.org Highly asynchronous transition states are often energetically favored over synchronous ones, unless there are significant stabilizing interactions between the reactants. acs.org The nature of the dipolarophile can also influence the reaction pathway, with different structures leading to divergent stereochemical outcomes. acs.org

Recent advancements have explored photo-promoted ring contraction of pyridines to access pyrrolidine derivatives. nih.govresearchgate.netosaka-u.ac.jp Mechanistic studies suggest these reactions proceed through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylides. nih.govresearchgate.netosaka-u.ac.jp

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in directing the reaction pathways for pyrrolidine ring formation, influencing both efficiency and stereoselectivity. rsc.org In the context of azomethine ylide cycloadditions, various catalysts, including iridium complexes like Vaska's complex, have been employed. acs.orgunife.itnih.gov These catalysts can facilitate the reductive generation of both stabilized and unstabilized azomethine ylides from precursors such as tertiary amides and lactams under mild conditions. acs.orgunife.itnih.gov

The industrial synthesis of pyrrolidine itself involves the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) over a cobalt- and nickel oxide catalyst on an alumina (B75360) support. wikipedia.org In laboratory settings, the Hofmann–Löffler reaction provides a method for cyclization, where the reaction rate and yield are highly dependent on the acidity of the medium, with increasing sulfuric acid concentration leading to better outcomes. wikipedia.org

Furthermore, borane (B79455) catalysts like B(C6F5)3 have been shown to catalyze the dehydrogenation of pyrrolidines to form pyrroles. nih.govacs.org Mechanistic studies propose that the active catalyst, formed in situ, mediates an α-nitrogen hydride abstraction from the pyrrolidine to form an iminium borohydride (B1222165) intermediate. nih.govacs.org

Mechanistic Studies of Functionalization Reactions on 2-(3-Chlorophenoxymethyl)pyrrolidine

Once the 2-(phenoxymethyl)pyrrolidine (B2688903) scaffold is formed, further functionalization can be achieved through various reactions, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Mechanisms (e.g., Williamson Ether Synthesis)

The phenoxymethyl (B101242) group in this compound is typically introduced via a nucleophilic substitution reaction, often a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com In this process, an alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide or a similar substrate with a good leaving group. wikipedia.orgbyjus.com The reaction occurs in a single, concerted step involving a backside attack, leading to inversion of stereochemistry if the carbon is chiral. wikipedia.org For the synthesis of this compound, this would involve the reaction of a deprotonated 2-(hydroxymethyl)pyrrolidine with a 3-chlorophenyl halide or a related electrophile. The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.comkhanacademy.org

| Reactant 1 | Reactant 2 | Mechanism | Key Features |

| Alkoxide (e.g., from 2-(hydroxymethyl)pyrrolidine) | Alkyl Halide (e.g., 1-bromo-3-chlorobenzene) | SN2 | Concerted, backside attack, inversion of configuration. wikipedia.orgbyjus.com |

Cross-Coupling Reaction Mechanisms for Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be employed to modify the aryl group of this compound. nih.govacs.org For instance, the arylation of C(sp3)–H bonds adjacent to the ether oxygen can be achieved through deprotonative cross-coupling processes. nih.gov Mechanistic studies of related systems suggest the involvement of a Pd(0)/Pd(II) catalytic cycle. This typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation or a similar step with the deprotonated substrate, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Recent research has also demonstrated the palladium-catalyzed carboamination and carboalkoxylation of alkenes with arylthianthrenium triflates to afford pyrrolidine derivatives. researchgate.netnih.gov Mechanistic investigations indicate that these reactions proceed through a syn-heteropalladation pathway. researchgate.netnih.gov

Stereochemical Influences on Reaction Mechanisms and Selectivity

Stereochemistry is a critical aspect of pyrrolidine synthesis and functionalization, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. nih.gov The non-planar, "puckered" nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space. nih.gov

In 1,3-dipolar cycloaddition reactions for pyrrolidine ring formation, the stereochemistry at positions 2 and 5 is influenced by the geometry of the azomethine ylide, while the stereochemistry at positions 3 and 4 is determined by the relative orientation of the substituents on the dipolarophile. nih.gov This can lead to either cis- or trans-substituted pyrrolidines. nih.gov Catalytic asymmetric versions of this reaction are particularly powerful for controlling the stereochemical outcome. rsc.org

During functionalization reactions, the existing stereochemistry of the 2-(phenoxymethyl)pyrrolidine can direct the approach of incoming reagents, leading to diastereoselective outcomes. For instance, in the deprotonative cross-coupling of related pyridylmethyl ethers, the steric environment around the acidic C-H bond can influence the selectivity of the arylation. nih.gov The stereogenic center at the 2-position of the pyrrolidine ring can thus play a crucial role in determining the stereochemical course of subsequent transformations.

| Reaction Type | Stereochemical Control Element | Outcome |

| 1,3-Dipolar Cycloaddition | Azomethine ylide geometry, dipolarophile substituents, chiral catalyst. rsc.orgnih.gov | Control of relative and absolute stereochemistry at multiple centers. |

| Functionalization of Chiral Pyrrolidine | Pre-existing stereocenter(s). | Diastereoselective transformations. |

Structural Elucidation and Spectroscopic Characterization of 2 3 Chlorophenoxymethyl Pyrrolidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of one-dimensional and two-dimensional NMR experiments would be employed to confirm the structure of 2-(3-Chlorophenoxymethyl)pyrrolidine.

One-dimensional NMR provides foundational information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and aromatic ring currents. For example, protons on the pyrrolidine (B122466) ring would appear at higher field compared to the aromatic protons of the chlorophenoxy group. The protons of the methylene (B1212753) bridge (-O-CH₂-) would likely appear as a multiplet due to coupling with the chiral center at C2 of the pyrrolidine ring.

¹³C NMR Analysis: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The presence of 11 distinct signals would be expected for this compound, corresponding to its 11 carbon atoms. The chemical shifts would differentiate between the aliphatic carbons of the pyrrolidine ring and the aromatic carbons of the chlorophenoxy moiety. The carbon atom attached to the chlorine (C3') and the oxygen (C1') would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Number(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | 3.5 - 3.7 (m) | 58 - 62 |

| C3 | 1.8 - 2.0 (m) | 24 - 28 |

| C4 | 1.6 - 1.8 (m) | 29 - 33 |

| C5 | 3.0 - 3.2 (m) | 45 - 49 |

| CH₂ (oxymethyl) | 3.9 - 4.2 (m) | 70 - 74 |

| C1' | - | 158 - 162 |

| C2' | 6.9 - 7.1 (m) | 114 - 118 |

| C3' | - | 134 - 138 |

| C4' | 6.8 - 7.0 (m) | 120 - 124 |

| C5' | 7.1 - 7.3 (t) | 130 - 134 |

| C6' | 6.9 - 7.1 (m) | 112 - 116 |

| NH | 2.0 - 2.5 (br s) | - |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com It would be used to trace the proton-proton correlations within the pyrrolidine ring, confirming the sequence of C2-H through C5-H₂.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. This would be particularly useful in determining the relative orientation of the substituents on the pyrrolidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. jst-ud.vn This would allow for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals from the COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. jst-ud.vn This is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the protons of the oxymethyl bridge (-O-CH₂-) to the C2 carbon of the pyrrolidine ring and the C1' carbon of the aromatic ring, thus confirming the link between the two main structural moieties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₄ClNO), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and the corresponding [M+2]⁺ peak, with an intensity ratio of approximately 3:1.

In tandem MS, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The pattern of fragmentation provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-O ether bond, leading to the formation of a 3-chlorophenoxy radical and a pyrrolidin-2-ylmethyl cation, or vice-versa.

Alpha-cleavage adjacent to the pyrrolidine nitrogen, resulting in the loss of the phenoxymethyl (B101242) side chain and the formation of a stable iminium ion.

Fragmentation of the pyrrolidine ring itself.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Predicted Exact Mass (m/z) | Formula | Description |

| [M+H]⁺ | 212.0837 | C₁₁H₁₅ClNO⁺ | Protonated Molecular Ion |

| [M+H-C₄H₈N]⁺ | 141.0129 | C₇H₆ClO⁺ | Loss of pyrrolidine moiety |

| [M+H-C₇H₆ClO]⁺ | 71.0706 | C₄H₉N⁺ | Loss of 3-chlorophenoxy moiety |

| [C₄H₈N]⁺ | 70.0651 | C₄H₈N⁺ | Pyrrolidine iminium ion |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. nih.gov

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would confirm the connectivity previously deduced by NMR and MS. mdpi.com Crucially, for a chiral molecule like this, crystallographic analysis of a non-racemic sample can determine its absolute configuration (R or S) at the C2 position without ambiguity. Furthermore, it would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the spatial orientation of the 3-chlorophenoxymethyl substituent relative to the ring in the crystalline state.

Complementary Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For This compound , the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrrolidine ring, the phenoxy group, the aromatic ring, and the carbon-chlorine bond.

Based on the analysis of similar structures, the anticipated IR absorption bands would include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine within the pyrrolidine ring. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) corresponding to the C-H stretching vibrations of the benzene (B151609) ring.

C-H Stretch (Aliphatic): Stronger absorption bands are anticipated in the 2850-2960 cm⁻¹ region, arising from the C-H stretching vibrations of the methylene (-CH₂) groups in the pyrrolidine ring and the methyl (-CH₂) bridge.

C=C Stretch (Aromatic): Several peaks of varying intensity are expected in the 1450-1600 cm⁻¹ range, which are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch (Ether): A strong, distinct absorption band is predicted to appear in the 1200-1260 cm⁻¹ region, corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂).

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring typically appears in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: A moderate to strong absorption band in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine bond on the aromatic ring.

Interactive Data Table: Expected IR Absorption Ranges for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300 - 3500 | Secondary amine stretch |

| C-H (aromatic) | 3050 - 3150 | Aromatic C-H stretch |

| C-H (aliphatic) | 2850 - 2960 | Alkyl C-H stretch |

| C=C (aromatic) | 1450 - 1600 | Aromatic ring C=C stretch |

| C-O (ether) | 1200 - 1260 | Aryl-alkyl ether C-O stretch |

| C-N (amine) | 1020 - 1250 | Aliphatic amine C-N stretch |

| C-Cl (aromatic) | 600 - 800 | Aryl halide C-Cl stretch |

Note: This table represents expected ranges based on general spectroscopic principles and data from analogous compounds. Actual peak positions may vary.

Integration of Analytical Data for Comprehensive Structural Assignment

The definitive structural confirmation of This compound would necessitate the integration of data from multiple analytical techniques. While IR spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for mapping the carbon-hydrogen framework and determining the molecular weight and fragmentation patterns, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the N-H proton, the aromatic protons (with a splitting pattern indicative of 1,3-disubstitution), the protons of the -O-CH₂- group, and the protons of the pyrrolidine ring.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons (including the carbon attached to chlorine), the ether carbon, and the carbons of the pyrrolidine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition (C₁₁H₁₄ClNO).

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Expected fragmentation pathways could include the cleavage of the ether bond and the loss of the chlorophenyl group or the pyrrolidine ring.

By combining the information from IR, NMR, and MS, a complete and unambiguous structural assignment for This compound could be achieved. However, the absence of primary research data for this specific compound currently prevents a definitive presentation of its spectroscopic characteristics.

Derivatization and Chemical Transformations of 2 3 Chlorophenoxymethyl Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, making it the most common site for initial functionalization. Standard reactions for secondary amines, such as N-alkylation and N-acylation, can be readily applied to introduce a vast array of substituents.

N-Alkylation: This process involves the reaction of the pyrrolidine nitrogen with an alkyl halide or a similar electrophile. Such reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, provides another effective route to N-alkylated products. rsc.org These modifications can significantly alter the steric and electronic properties of the molecule. For instance, N-alkylation with 5-bromopent-1-ene has been used on similar sulfonamide structures to prepare for subsequent intramolecular cyclization reactions. nih.gov

N-Acylation: The introduction of an acyl group is achieved by reacting 2-(3-chlorophenoxymethyl)pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This transformation converts the basic amine into a neutral amide, which can change the molecule's chemical behavior and biological interactions. This method is fundamental in peptide synthesis and for creating stable derivatives. nih.gov

The table below summarizes common functionalization reactions at the pyrrolidine nitrogen.

| Reaction Type | Reagent/Electrophile | Conditions | Product Class |

| N-Alkylation | Alkyl halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl-2-(3-chlorophenoxymethyl)pyrrolidine |

| Reductive Amination | Aldehyde/Ketone (R'COR'') | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-2-(3-chlorophenoxymethyl)pyrrolidine |

| N-Acylation | Acyl chloride (RCOCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl-2-(3-chlorophenoxymethyl)pyrrolidine |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Base (e.g., Pyridine) | N-Sulfonyl-2-(3-chlorophenoxymethyl)pyrrolidine |

Modifications of the Chlorophenoxy Moiety

The chlorophenoxy group offers opportunities for modification through reactions on the aromatic ring, primarily via electrophilic aromatic substitution. The existing substituents—the chlorine atom and the ortho/para-directing phenoxymethyl (B101242) group—govern the position of new incoming groups.

The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation. minia.edu.eglibretexts.org The phenoxymethyl ether linkage is an activating, ortho-, para-directing group. libretexts.org The combined effect of these two substituents directs incoming electrophiles to specific positions on the benzene (B151609) ring. For example, in electrophilic substitution reactions like nitration or halogenation, the substitution pattern will be dictated by the synergistic or antagonistic directing effects of these groups.

While nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is also a possibility, it typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine, which are absent in this molecule. nih.gov

Potential electrophilic substitution reactions are outlined in the table below.

| Reaction Type | Reagent | Catalyst | Potential Product Position(s) |

| Nitration | HNO₃ | H₂SO₄ | Ortho/para to the ether group |

| Halogenation | Br₂ | FeBr₃ | Ortho/para to the ether group |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | Ortho/para to the ether group |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | Ortho/para to the ether group |

Introduction of New Functional Groups on the Pyrrolidine Ring

Modifying the carbon skeleton of the pyrrolidine ring is more challenging than N-functionalization but offers a pathway to complex and structurally unique derivatives. This can be achieved through C-H functionalization reactions, which have become a powerful tool in modern organic synthesis. rsc.org These methods can enable the introduction of new substituents at the C3, C4, or C5 positions of the pyrrolidine ring.

For instance, reactions involving organometallic catalysts can activate specific C-H bonds, allowing for coupling with other molecules. Another approach involves the synthesis of pyrrolidine derivatives with pre-installed functional groups, such as ketones or nitriles, which can then be further elaborated. For example, 4-oxopyrrolidine-3-carbonitrile (B3291915) has been used as a precursor to synthesize a variety of functionalized pyrrolidines through reactions at the ketone and nitrile positions. ekb.eg Acylation at the C3 position of pyrrolidine-2,4-diones is another documented method for ring functionalization. rsc.org

Synthesis of Analogs and Scaffold Variations through Post-Synthetic Modification

Post-synthetic modification allows for the creation of analogs and scaffold variations by altering the fundamental structure of this compound. This can involve changes to either the pyrrolidine or the aromatic moiety.

Scaffold hopping can be employed to replace the pyrrolidine ring with other heterocyclic systems while maintaining key pharmacophoric features. Alternatively, the pyrrolidine ring itself can be modified through ring-expansion or ring-contraction reactions. For example, methods exist for the ring contraction of pyridines to form functionalized pyrrolidines. nih.govresearchgate.netnih.govscilit.com

Modification of the aromatic portion could involve replacing the 3-chlorophenyl group with other substituted aryl or heteroaryl rings. This is typically achieved not by post-synthetic modification of the final molecule but by starting the synthesis with a different substituted phenol (B47542). Synthesizing a library of analogs with variations in the aromatic substitution pattern is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netfrontiersin.org

| Modification Strategy | Description | Example Starting Material/Reaction |

| Aromatic Moiety Variation | Synthesis using different substituted phenols. | (S)-1-Boc-2-(hydroxymethyl)pyrrolidine + 4-fluorophenol |

| Pyrrolidine Ring Alteration | Ring contraction of a larger N-heterocycle. | Photo-promoted reaction of substituted pyridines. nih.govscilit.com |

| Linker Modification | Varying the ether linkage. | Synthesis with a thioether (thiophenoxy) or direct C-C bond. |

Applications in Mannich Reactions for Complex Adduct Formation

The secondary amine of the pyrrolidine ring makes this compound a suitable component for the Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. researchgate.net

In a typical Mannich reaction, the pyrrolidine derivative reacts with a non-enolizable aldehyde (like formaldehyde) to form an electrophilic iminium ion. This intermediate then reacts with a carbon nucleophile, such as an enol, enolate, or enamine derived from a ketone or another carbonyl compound. researchgate.net

Alternatively, the pyrrolidine can first react with a ketone or aldehyde to form an enamine, which then acts as the nucleophile, attacking an iminium ion generated in situ. rsc.orgresearchgate.net This enamine-mediated pathway is a cornerstone of organocatalysis, where chiral pyrrolidine derivatives are used to catalyze asymmetric Mannich reactions. researchgate.netacs.orgacs.org The use of this compound or its chiral variants in such reactions could lead to the stereoselective synthesis of complex, biologically active molecules.

The Pyrrolidine Ring System of 2 3 Chlorophenoxymethyl Pyrrolidine As a Chiral Building Block

Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis

There is no available research data detailing the synthesis of chiral ligands derived from 2-(3-Chlorophenoxymethyl)pyrrolidine for use in asymmetric catalysis.

Development of this compound-Based Organocatalysts

No studies have been found that report the development or synthesis of organocatalysts based on the this compound scaffold.

Applications in Stereoselective Organic Transformations (e.g., Michael Additions, Aldol Reactions)

There are no documented applications of this compound or its derivatives as catalysts in stereoselective Michael additions or aldol reactions. Consequently, no data tables of research findings can be generated.

Table of Compound Names Mentioned in the Article

Since no specific compounds could be discussed in the context of the requested article, this table remains empty.

Future Directions in the Academic Research of 2 3 Chlorophenoxymethyl Pyrrolidine

Exploration of Advanced and Sustainable Synthetic Methodologies

The synthesis of chiral pyrrolidine (B122466) derivatives has traditionally relied on multi-step sequences starting from precursors like proline. mdpi.com Future research must pivot towards more efficient and environmentally benign methods to access 2-(3-Chlorophenoxymethyl)pyrrolidine and its analogs. The principles of green chemistry, including atom economy and the reduction of hazardous waste, are central to this endeavor. ontosight.ai

Key future research avenues include:

Biocatalytic Approaches: The use of enzymes, such as imine reductases or transaminases, offers a powerful route for the asymmetric synthesis of the pyrrolidine core. acs.org Future work could develop an engineered enzyme to catalyze the intramolecular C(sp³)–H amination of a suitable acyclic precursor, potentially constructing the chiral pyrrolidine ring in a single, highly enantioselective step. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. nih.govtandfonline.com Developing a telescoped flow synthesis for this compound would represent a significant methodological advancement.

Multicomponent Reactions (MCRs): Designing novel MCRs, such as a [3+2] cycloaddition using an azomethine ylide, could enable the rapid assembly of the substituted pyrrolidine core from simple, readily available starting materials in a single pot. tandfonline.com This approach dramatically increases synthetic efficiency and reduces waste.

Table 1: Comparison of Hypothetical Synthetic Strategies

| Metric | Traditional Approach (e.g., from Proline) | Proposed Sustainable Approach (e.g., Biocatalytic C-H Amination) |

|---|---|---|

| Starting Materials | Chiral Pool (L-Proline) | Achiral amine, bespoke substrate |

| Stereocontrol | Inherited from starting material | Induced by enzyme catalyst |

| Number of Steps | 4-6 steps (protection, activation, coupling, deprotection) | 1-2 steps |

| Solvent/Reagent Use | High volume of organic solvents, stoichiometric reagents | Aqueous media, catalytic process |

| Waste Generation | Significant (protecting groups, coupling agents) | Minimal |

| Potential E-Factor | High (>25) | Low (<5) |

Unveiling Novel Reactivity and Undiscovered Mechanistic Pathways

A thorough understanding of a molecule's reactivity is fundamental to its application. Future research should aim to explore the untapped chemical reactivity of this compound, moving beyond its presumed role as a simple amine or building block.

Areas for future investigation include:

Late-Stage C-H Functionalization: The pyrrolidine ring possesses multiple C-H bonds that could be selectively functionalized using modern catalytic methods like photoredox or transition-metal catalysis. This would allow for the direct installation of new substituents onto the pre-formed scaffold, providing rapid access to a library of derivatives.

Ring-Expansion and Rearrangement Chemistry: Investigating reactions that induce ring expansion, perhaps through activation of the nitrogen or the side chain, could lead to the synthesis of larger heterocyclic systems like piperidines, which are also of high value in drug discovery.

Mechanistic Elucidation: Many reactions involving heterocyclic compounds proceed through proposed but unconfirmed mechanisms. nih.gov Future studies should employ a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to rigorously elucidate the pathways of novel reactions involving this scaffold. Computational modeling can further clarify transition states and reaction energetics. rsc.org

Table 2: Potential Novel Reactions and Mechanistic Questions

| Proposed Reaction | Reagents/Conditions | Key Mechanistic Question |

|---|---|---|

| C5-Selective Arylation | Photocatalyst, Aryl Halide, Light | Is the reaction proceeding via a hydrogen atom transfer (HAT) or a concerted metalation-deprotonation pathway? |

| N-H Functionalization | Copper Catalyst, Electrophile | What is the nature of the active copper-nitrenoid or copper-amido intermediate? |

| Ether Bond Cleavage/Functionalization | Lewis Acid or Organocatalyst | Can the ether be selectively cleaved to reveal a hydroxymethyl group for further derivatization without affecting the pyrrolidine ring? |

Synergistic Integration of Computational and Experimental Approaches in Design and Discovery

The integration of computational chemistry with experimental synthesis and testing has become an indispensable part of modern chemical research and drug discovery. mdpi.comfrontiersin.org This synergy allows for a more rational, hypothesis-driven approach, saving time and resources.

A future-focused workflow for researching this compound would involve:

Target Identification and Validation: Employing inverse molecular docking and pharmacophore modeling to screen the structure of this compound against databases of known protein structures. This can generate hypotheses about its potential biological targets.

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual libraries of derivatives before they are synthesized. mdpi.com Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize which compounds to make. nih.gov

Mechanism and Reactivity Prediction: Leveraging Density Functional Theory (DFT) calculations to predict the most likely sites of reactivity on the molecule, calculate reaction energy barriers, and understand the electronic factors governing its chemical behavior. acs.org These theoretical insights can guide the design of new reactions and catalysts.

Table 3: Integrated Computational-Experimental Workflow

| Step | Computational Approach | Experimental Action | Feedback Loop |

|---|---|---|---|

| 1. Hypothesis Generation | Inverse docking predicts potential binding to a specific kinase. | Synthesize the parent compound. | If activity is confirmed, proceed. If not, screen against other predicted targets. |

| 2. Lead Optimization | A QSAR model suggests adding a hydrogen-bond donor at the 4-position of the pyrrolidine ring will increase potency. | Synthesize a small library of 4-substituted analogs. | Experimental activity data is used to refine and improve the QSAR model. |

| 3. Synthesis Planning | DFT calculations predict that a specific photoredox catalyst will favor C-H functionalization at the desired C4 position. | Perform the reaction using the computationally suggested catalyst. | Reaction outcomes (yield, selectivity) inform adjustments to the computational model of the reaction mechanism. |

Development of Structure-Guided Derivatization Strategies

The core structure of this compound offers multiple points for chemical modification. A systematic, structure-guided derivatization program is a critical future direction to explore its full potential and establish clear Structure-Activity Relationships (SAR). nih.gov Investigating how modifications to different parts of the molecule affect its properties is essential for optimizing it for any potential application. nih.gov

Future derivatization campaigns should focus on three key regions:

The Pyrrolidine Ring: Introducing substituents at the C3, C4, and C5 positions can explore the steric and electronic requirements of a potential binding pocket. The nitrogen atom can also be substituted to modulate basicity and pharmacokinetic properties.

The Chlorophenyl Group: The position and nature of the halogen can be varied (e.g., F, Br, I) to tune electronic properties and explore halogen bonding interactions. Replacing the chlorine with other groups (e.g., methyl, methoxy, trifluoromethyl) will probe the effects of lipophilicity and hydrogen-bonding capacity.

The Oxymethyl Linker: The ether oxygen could be replaced with other linking groups, such as a sulfur atom (thioether), an amine (amino-linker), or an amide, to alter geometry, flexibility, and hydrogen-bonding potential.

Table 4: Proposed Structure-Guided Derivatization Plan

| Modification Site | Example Substituents | Rationale / Property to Probe |

|---|---|---|

| Pyrrolidine C4-position | -OH, -F, -CH₃ | Introduce stereocenters, explore H-bonding, probe steric tolerance. |

| Pyrrolidine N1-position | -CH₃, -Ac, -SO₂CH₃ | Modulate basicity (pKa), solubility, and metabolic stability. |

| Aromatic Ring C3-position | -F, -Br, -CF₃ | Tune electronics (pKa of phenoxy group), explore halogen bonding. |

| Aromatic Ring C5-position | -F, -OCH₃, -CN | Modulate lipophilicity and introduce new interaction points. |

| Linker Atom (Oxygen) | S, NH, C=O | Alter bond angles, flexibility, and hydrogen bond donor/acceptor character. |

By pursuing these interconnected research directions, the academic community can systematically unlock the scientific value of this compound, potentially revealing novel chemical reactivity, biological activities, and more efficient, sustainable ways to synthesize complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.